7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR
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Overview
Description
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one, AldrichCPR, is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to the imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In the case of receptor interactions, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
7-Chloro-6-methylimidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-6-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(8)10-7-9-2-3-11(7)6(4)12/h2-3H,1H3,(H,9,10) |
InChI Key |
JXPYFOQJBXJEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=NC=CN2C1=O)Cl |
Origin of Product |
United States |
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